![molecular formula C20H24N2O B5797538 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone, also known as MBPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MBPE belongs to the class of compounds known as piperazines, which have been shown to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit activity as a serotonin and norepinephrine reuptake inhibitor, as well as a dopamine receptor antagonist. These properties make it a potential candidate for the treatment of a variety of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.
Mecanismo De Acción
The mechanism of action of 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to involve its ability to modulate the activity of neurotransmitters in the brain. Specifically, it has been shown to inhibit the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in an enhanced activation of postsynaptic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone has been shown to exhibit a number of biochemical and physiological effects. In addition to its activity as a serotonin and norepinephrine reuptake inhibitor, it has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high purity and well-defined chemical structure, which allows for precise dosing and accurate measurements of its effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential use as a treatment for depression and other psychiatric disorders. Another area of interest is its potential use as a neuroprotective agent, due to its antioxidant and anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Métodos De Síntesis
The synthesis of 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-methylbenzyl)piperazine with 1-bromo-4-nitrobenzene, followed by reduction of the resulting nitro compound with palladium on carbon to yield the final product. The reaction proceeds under mild conditions and yields a high purity product.
Propiedades
IUPAC Name |
1-[4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-3-5-18(6-4-16)15-21-11-13-22(14-12-21)20-9-7-19(8-10-20)17(2)23/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPKKTCOPODWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5354313 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


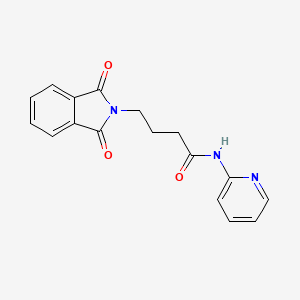
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
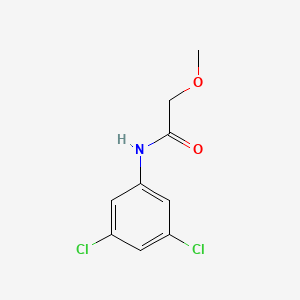
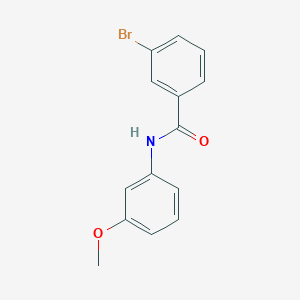
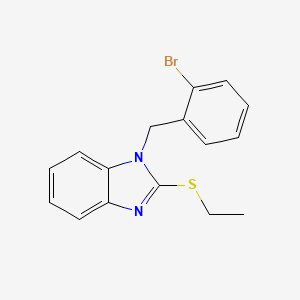
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)

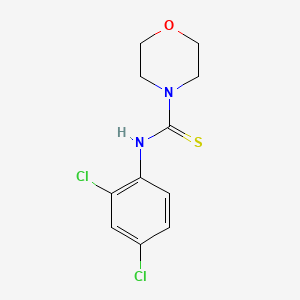
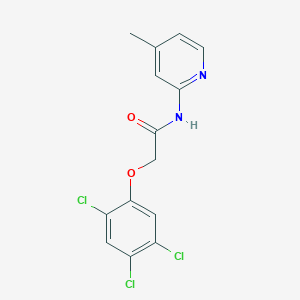
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)